tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15797738
InChI: InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate

CAS No.:

Cat. No.: VC15797738

Molecular Formula: C14H26N2O2

Molecular Weight: 254.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate -

Specification

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
IUPAC Name tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3
Standard InChI Key ARPBNYXJNFAEGN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2

Introduction

Structural Characteristics and Molecular Identity

Core Structural Features

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate belongs to the azetidine class of heterocyclic compounds, characterized by a four-membered ring containing one nitrogen atom. The molecule integrates two distinct nitrogen-containing rings: a piperidine (six-membered) and an azetidine (four-membered), connected via a methylene bridge. The tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen serves as a protective moiety, enhancing stability during synthetic procedures .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC14H26N2O2\text{C}_{14}\text{H}_{26}\text{N}_{2}\text{O}_{2}
Molecular Weight254.37 g/mol
CAS Number1781986-49-9
IUPAC Nametert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2
InChIKeyARPBNYXJNFAEGN-UHFFFAOYSA-N

The Boc group (C(CH3)3\text{C}(\text{CH}_{3})_{3}) at the azetidine nitrogen is a critical feature, offering steric protection and influencing the compound’s solubility profile. The piperidine moiety, a common pharmacophore in central nervous system (CNS) drugs, suggests potential interactions with neurotransmitter receptors.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate typically involves multi-step protocols optimized for yield and purity. A common approach, as detailed in industrial methodologies, involves:

  • Azetidine Functionalization: Protection of the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Piperidine Coupling: Alkylation of the azetidine ring at the 3-position with a piperidin-4-ylmethyl group via nucleophilic substitution or metal-catalyzed cross-coupling.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventCatalystYield (%)
Boc ProtectionBoc anhydride, NaOHTHF/H₂ONone85–90
Alkylation4-(Chloromethyl)piperidine, K₂CO₃DMFKI (cat.)70–75
PurificationColumn chromatography (SiO₂)Hexane/EtOAc

Reaction optimization often requires careful control of temperature (0–25°C) and stoichiometry to minimize side products such as over-alkylated derivatives. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Comparative Analysis with Related Compounds

Structural Analogues

tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate shares functional groups with several investigational drugs. Key comparisons include:

Table 3: Structural and Functional Comparisons

Compound NameCAS NumberKey DifferencesPharmacological Profile
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate123855-51-6Hydroxymethyl substitutionAntibiotic adjuvant
tert-Butyl N-[1-(piperidin-4-ylmethyl)azetidin-3-yl]carbamate165987140Carbamate vs. ester linkageKinase inhibition

The methylene bridge in the subject compound confers greater conformational flexibility compared to rigid analogs, potentially enhancing target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator